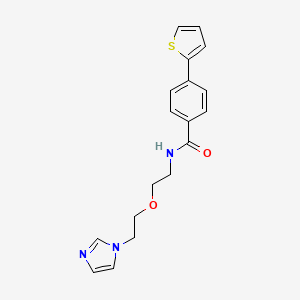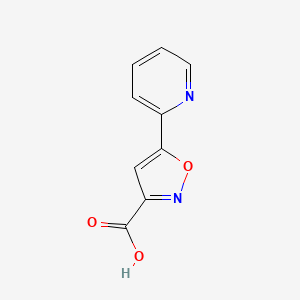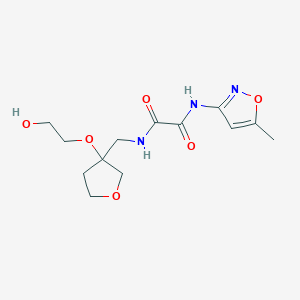
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with various biological activities. The presence of the imidazole ring suggests potential for interaction with biological systems, as imidazole-containing compounds are known to exhibit a range of pharmacological activities, including acting as inhibitors of certain enzymes or as electrophysiological agents . The thiophene moiety is another pharmacophore that is often seen in drug molecules, which can contribute to the compound's binding affinity and selectivity .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid and an amine. For example, the synthesis of N-substituted imidazolylbenzamides involves the coupling of an imidazole-containing amine with a benzoyl chloride or a similar benzamide precursor . The synthesis of benzamide derivatives with thiophene rings may involve similar strategies, with the potential for various substituents to be added to the core structure to modulate the compound's properties .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The presence of an imidazole ring and a thiophene ring in the compound suggests that it may have interesting electronic properties, such as a conjugated system that could affect its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. For instance, they can undergo electrophilic aromatic substitution, nucleophilic acyl substitution, or can be used as ligands in metal complexation reactions . The imidazole and thiophene rings may also engage in reactions specific to heterocycles, such as S-alkylation of the thiophene or N-alkylation of the imidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives like "this compound" are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential use as a pharmaceutical agent. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using computational methods like density functional theory (DFT), providing insights into the compound's reactivity . Additionally, the compound's antioxidant properties could be assessed using assays such as the DPPH free radical scavenging test .
Scientific Research Applications
Electrophysiological Activities
The synthesis and cardiac electrophysiological activity of a series of N-substituted imidazolylbenzamides have been investigated, highlighting their potential as selective class III agents. These compounds have shown potency in vitro comparable to established class III agents, indicating their viability for cardiac applications (Morgan et al., 1990).
Fluorophores for Photophysical Studies
Research into N-2-Aryl-1,2,3-Triazoles has led to the discovery of a novel class of blue-emitting fluorophores. The study evaluated their absorption, emission, quantum yields, and dipole moments, suggesting their potential in photophysical applications (Padalkar et al., 2015).
Antiulcer Agents
Investigations into 3-substituted imidazo[1,2-a]pyridines for their potential as antiulcer agents have been conducted. Although none displayed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting a potential role in treating ulcers (Starrett et al., 1989).
Heterocyclic Synthesis
The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield different heterocyclic derivatives have been explored. This research suggests applications in the synthesis of diverse heterocyclic compounds (Mohareb et al., 2004).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity against several cancer cell lines. Results showed moderate to excellent activity, indicating their potential in cancer therapy (Ravinaik et al., 2021).
Conjugate Addition Protocols
Research into the conjugate addition of imidazolines to enones and other acceptors has provided protocols for 1,4-addition, suggesting applications in synthetic chemistry (Jones & Hirst, 1989).
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(20-8-11-23-12-10-21-9-7-19-14-21)16-5-3-15(4-6-16)17-2-1-13-24-17/h1-7,9,13-14H,8,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSYAVHXHPDXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCOCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)



![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)
![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

